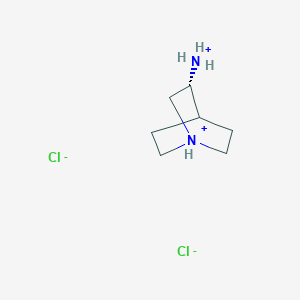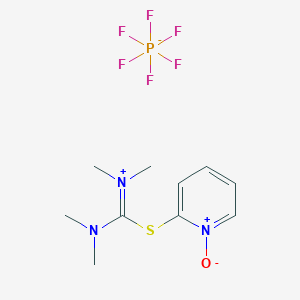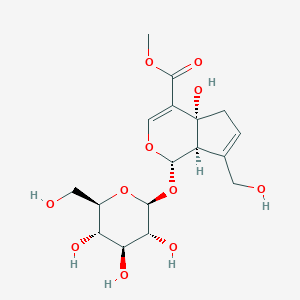
2-(ジメチルアミノ)エチルジフェニル(プロプ-2-イニルオキシ)酢酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride is a chemical compound with the molecular formula C21H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white solid appearance and is hygroscopic in nature .
科学的研究の応用
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antispasmodic agent.
Medicine: It is investigated for its therapeutic potential in treating various medical conditions, particularly those involving smooth muscle spasms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
Target of Action
Propinox is primarily an antispasmodic agent . It targets the smooth muscle cells in the gastrointestinal tract, reducing their contractility and relieving spasms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propinox. For example, factors such as pH levels in the stomach and intestines can affect the drug’s absorption and efficacy. Additionally, the drug’s stability may be affected by storage conditions, such as temperature and humidity .
準備方法
The synthesis of 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with propargyl alcohol to form diphenyl(prop-2-ynyloxy)acetic acid. This intermediate is then esterified with 2-(dimethylamino)ethanol in the presence of a suitable catalyst to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
化学反応の分析
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
類似化合物との比較
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride can be compared with similar compounds such as:
Propinox hydrochloride: Another antispasmodic agent with a similar structure and mechanism of action.
Pargeverine hydrochloride: A compound with similar therapeutic applications but different chemical properties.
Diphenylacetic acid derivatives: These compounds share a common structural motif and are used in various chemical and pharmaceutical applications.
特性
CAS番号 |
2765-97-1 |
|---|---|
分子式 |
C21H24ClNO3 |
分子量 |
373.9 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3;/h1,5-14H,15-17H2,2-3H3;1H |
InChIキー |
RSBGQTFIHFGTSY-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.[Cl-] |
正規SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.Cl |
| 2765-97-1 | |
同義語 |
Diphenyl(2-propynyloxy)acetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride; α-Phenyl-α-(2-propynyloxy)benzeneacetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride); Sertal; β-(Dimethylamino)ethyl α,α-diphenyl-α-(propargyloxy)acetate Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)







